

Technical Guide: 2-(1-Benzothiophen-3-yl)oxirane

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Compound of Interest

Compound Name: 2-(1-Benzothiophen-3-yl)oxirane

Cat. No.: B7942438

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CAS Number: 2227868-23-5 (for (2S)-enantiomer) Molecular Formula: C₁₀H₈OS Molecular Weight: 176.23 g/mol

This technical guide provides an in-depth overview of **2-(1-benzothiophen-3-yl)oxirane**, a heterocyclic compound incorporating both a benzothiophene and an oxirane moiety. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related analogues to present probable synthetic routes, expected reactivity, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Data and Identification

While specific experimental data for **2-(1-benzothiophen-3-yl)oxirane** is not widely published, data for its key precursor, 1-benzothiophene-3-carbaldehyde, is available and summarized below. This information is critical for the synthesis and characterization of the target compound.

Property	Value	Reference
Compound Name	1-Benzothiophene-3-carbaldehyde	
CAS Number	5381-20-4	[1][2]
Molecular Formula	C ₉ H ₆ OS	[2]
Molecular Weight	162.21 g/mol	[2]
Appearance	Yellow to brown solid	[2]
Melting Point	53-57 °C	[1]
Boiling Point	166 °C at 20 mmHg	[1]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[2]

Synthesis and Experimental Protocols

A direct, published synthesis for **2-(1-benzothiophen-3-yl)oxirane** is not readily available. However, a plausible and efficient synthetic route involves a two-step process starting from 3-bromo-1-benzothiophene: 1) formylation to produce 1-benzothiophene-3-carbaldehyde, followed by 2) epoxidation to yield the target oxirane.

Step 1: Synthesis of 1-Benzothiophene-3-carbaldehyde

This procedure involves the lithiation of 3-bromo-1-benzothiophene followed by quenching with dimethylformamide (DMF).[3]

Experimental Protocol:

- To a solution of 1.6 M n-butyl lithium in hexane (17 mL) diluted with dry diethyl ether (100 mL) and cooled to -70°C, add a solution of 3-bromo-1-benzothiophene (5.3 g) in diethyl ether (65 mL).
- Stir the mixture for 30 minutes at -70°C.
- Add a solution of dry dimethylformamide (2.2 mL) in dry diethyl ether (2.5 mL).

- Continue stirring at -70°C for 3.5 hours, then allow the mixture to warm to -5°C .
- Quench the reaction by adding 100 mL of 1N hydrochloric acid and stir at 0°C for 15 minutes.
- Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (1 L).
- Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent in vacuo.
- The resulting oil should be stored at 0°C overnight to facilitate the formation of an orange solid, which is the desired 1-benzothiophene-3-carbaldehyde. The product can be used in the next step without further purification.^[3]

Step 2: Synthesis of 2-(1-Benzothiophen-3-yl)oxirane (Proposed)

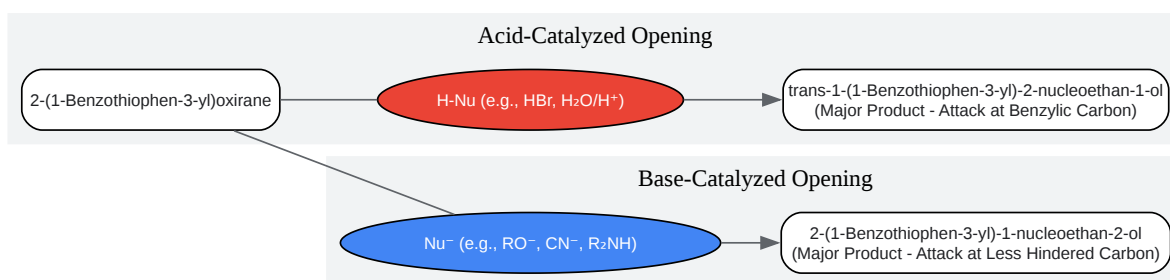
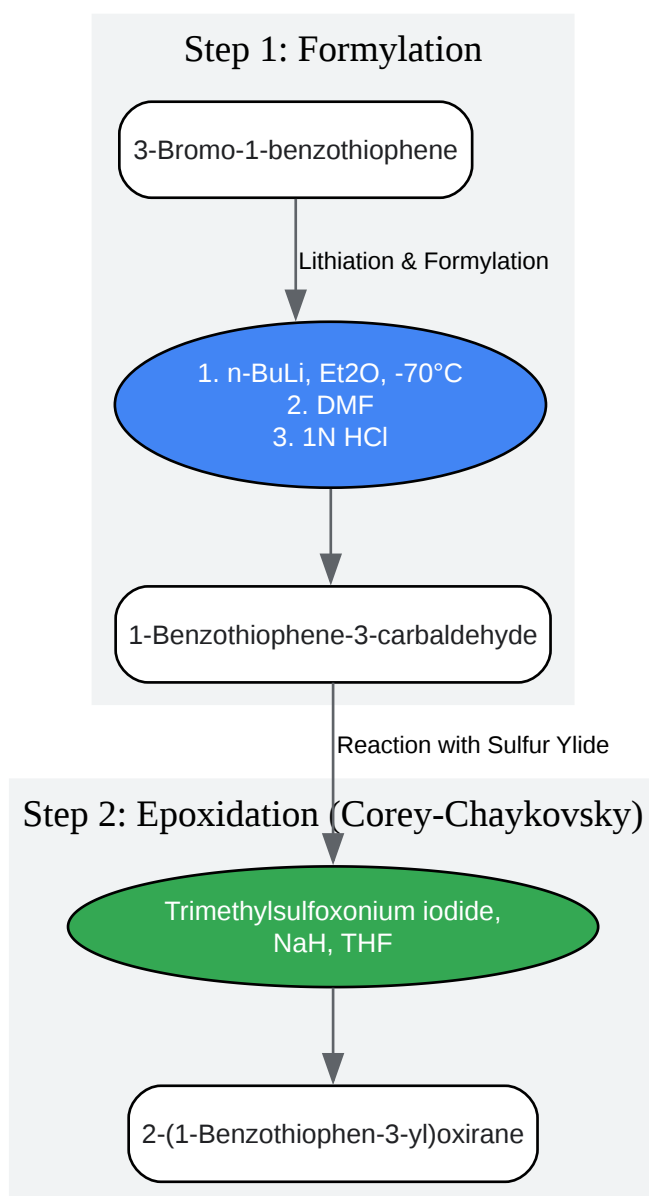
The epoxidation of the aldehyde can be achieved via the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a carbonyl group into an epoxide.

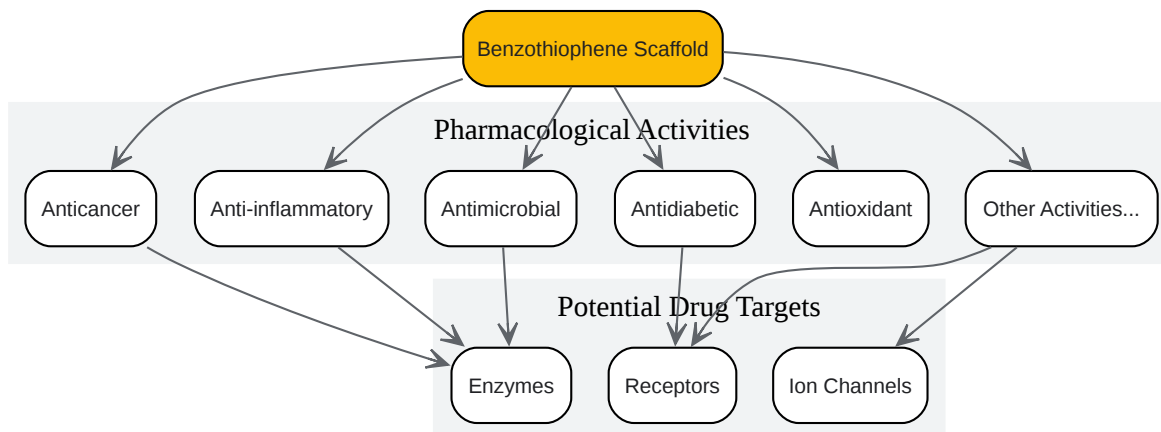
Experimental Protocol (Proposed):

- In a flame-dried, three-necked flask under a nitrogen atmosphere, place trimethylsulfoxonium iodide (1.1 equivalents) and dry tetrahydrofuran (THF).
- Cool the suspension to 0°C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
- Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the formation of the dimethylsulfoxonium ylide.
- Cool the resulting milky-white suspension back to 0°C .
- Add a solution of 1-benzothiophene-3-carbaldehyde (1.0 equivalent) in dry THF dropwise over 30 minutes.

- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring it into an equal volume of cold water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(1-benzothiophen-3-yl)oxirane**.

Synthetic Workflow Diagram





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